molecular formula C14H17ClN2O B1520752 (3-Benzyloxy-benzyl)-hydrazine hydrochloride CAS No. 40051-69-2

(3-Benzyloxy-benzyl)-hydrazine hydrochloride

Cat. No. B1520752
CAS RN: 40051-69-2
M. Wt: 264.75 g/mol
InChI Key: PRGGCLNHEAROAN-UHFFFAOYSA-N
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Description

“(3-Benzyloxy-benzyl)-hydrazine hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of “(3-Benzyloxy-benzyl)-hydrazine hydrochloride” is NNC1=CC=CC (OCC2=CC=CC=C2)=C1.Cl . This represents the structure of the molecule in terms of the atoms present and the bonds between them.


Physical And Chemical Properties Analysis

“(3-Benzyloxy-benzyl)-hydrazine hydrochloride” is a solid substance . It has a molecular weight of 264.75 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study on the synthesis of N-Substituted-β-amino acid derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties revealed that some compounds exhibited good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

  • Research on new hydrazine carbodithioic acid derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution found that these compounds increased inhibition efficiency with concentration, acting as mixed-type inhibitors (Khaled, 2006).

Molecular Structure and Reaction Studies

  • The molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles and related derivatives was elucidated, demonstrating the influence of substituents on crystal packing and intermolecular interactions (Pinto et al., 1999).

Antitumor Studies

  • A study focused on 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics reported that these compounds inhibited cell proliferation in various cancer cells, with specific compounds showing significant antiproliferative activity against breast carcinoma cells (Easmon et al., 2006).

Electrochemical Strategy for Hydrazine Synthesis

  • An evaluation of electrochemical strategies for the oxidative coupling of benzophenone imine as an ammonia surrogate to produce hydrazine highlighted different methods with varying overpotentials, contributing to the efficient synthesis of hydrazine derivatives (Wang et al., 2020).

Safety and Hazards

“(3-Benzyloxy-benzyl)-hydrazine hydrochloride” is classified as a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Mode of Action

It is known that hydrazine derivatives can react with carbonyl compounds to form hydrazones , which may suggest potential reactivity with certain biological targets.

Biochemical Pathways

The biochemical pathways affected by (3-(Benzyloxy)benzyl)hydrazine hydrochloride are currently unknown . More research is needed to elucidate these pathways and their downstream effects.

properties

IUPAC Name

(3-phenylmethoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c15-16-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12;/h1-9,16H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGCLNHEAROAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661405
Record name {[3-(Benzyloxy)phenyl]methyl}hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)benzyl)hydrazine hydrochloride

CAS RN

40051-69-2
Record name {[3-(Benzyloxy)phenyl]methyl}hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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